molecular formula C13H8BrIN2O2S B572532 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1211588-96-3

5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B572532
CAS No.: 1211588-96-3
M. Wt: 463.087
InChI Key: NUUJOBJNGUELLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a strategically halogenated pyrrolopyridine scaffold of significant value in medicinal chemistry, particularly in the construction of kinase inhibitors. The presence of two distinct halogen atoms, bromine and iodine, at the 5- and 2-positions of the heteroaromatic system, provides orthogonal sites for sequential metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows researchers to systematically elaborate the core structure into a diverse array of complex analogues for structure-activity relationship (SAR) studies. The 1-(phenylsulfonyl) group acts as a protective moiety for the pyrrole nitrogen, enhancing the stability of the intermediate and directing subsequent metallation and coupling reactions. This compound is primarily utilized in the synthesis of advanced intermediates targeting key oncogenic kinases. Its application is central in the development of potent and selective inhibitors for kinases like JAK2, where the pyrrolo[2,3-b]pyridine core serves as a privileged scaffold that mimics adenine's binding mode in the ATP-binding site. Furthermore, this bifunctional halide is a critical precursor in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where its versatile reactivity enables the modular assembly of molecules designed to selectively degrade disease-causing proteins. The research value of this reagent lies in its role as a versatile building block for exploring new chemical space in drug discovery programs focused on oncology and inflammatory diseases.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-bromo-2-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrIN2O2S/c14-10-6-9-7-12(15)17(13(9)16-8-10)20(18,19)11-4-2-1-3-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUJOBJNGUELLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679050
Record name 1-(Benzenesulfonyl)-5-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211588-96-3
Record name 1-(Benzenesulfonyl)-5-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sodium Hydride-Mediated Sulfonylation

Reagents :

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Benzenesulfonyl chloride

  • Sodium hydride (NaH)

  • Solvent: DMF or THF

Procedure :

  • Deprotonation : NaH (1.2–1.5 equiv) is added to a solution of the parent heterocycle in anhydrous DMF or THF at 0°C.

  • Sulfonylation : Benzenesulfonyl chloride (1.1–1.2 equiv) is added dropwise, and the reaction is stirred at room temperature for 1–2 hours.

  • Workup : The mixture is quenched with saturated NH4Cl, extracted with CH2Cl2 or EtOAc, and purified via column chromatography.

Yield : 92.2–99.6%.

Table 1: Comparative Sulfonylation Conditions

SolventBaseTemperatureTime (h)Yield (%)
DMFNaH0°C → RT1–299.6
THFNaH0°C → RT12–1695
ToluenePyridine85°C492.2

Key Insight : DMF provides superior yields due to enhanced solubility of intermediates, while THF requires longer reaction times.

Sequential Halogenation: Bromination and Iodination

Bromination at C5

Method : Direct bromination of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine using N-bromosuccinimide (NBS).
Conditions :

  • Solvent: DCM or CCl4

  • Catalyst: None or Lewis acids (e.g., FeCl3)

  • Temperature: 0°C → RT

Yield : 85–90%.

Iodination at C2

Method : Electrophilic iodination using N-iodosuccinimide (NIS) under acidic conditions.
Conditions :

  • Solvent: Acetonitrile

  • Acid: Trifluoroacetic acid (TFA)

  • Temperature: 50°C

Yield : 78–82%.

Mechanistic Note : The phenylsulfonyl group directs iodination to the C2 position via resonance stabilization of the intermediate iodonium ion.

One-Pot Halogenation Approaches

To streamline synthesis, recent protocols combine bromination and iodination in a single pot:

Reagents :

  • 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • NBS (1.1 equiv)

  • NIS (1.1 equiv)

  • Solvent: DCM/acetonitrile (1:1)

Procedure :

  • Bromination with NBS at 0°C for 1 hour.

  • Direct addition of NIS and TFA, heated to 50°C for 3 hours.

  • Purification via silica gel chromatography.

Yield : 70–75%.

Industrial-Scale Synthesis and Continuous Flow Reactors

For large-scale production, continuous flow reactors are employed to enhance reproducibility and safety:

Key Parameters :

  • Residence time: 10–15 minutes

  • Temperature: 50°C

  • Catalyst: Immobilized Lewis acids (e.g., FeCl3 on silica)

Advantages :

  • 20% higher yield compared to batch processes.

  • Reduced solvent waste.

Challenges and Optimization Strategies

Regioselectivity in Halogenation

The C2 position’s reactivity is influenced by the sulfonyl group’s electron-withdrawing effect, favoring iodination over bromination. Bromination at C5 proceeds via radical mechanisms under controlled conditions.

Purification Techniques

  • Column Chromatography : Silica gel with EtOAc/hexanes (1:5 → 1:3).

  • Recrystallization : MTBE/hexanes mixtures yield high-purity crystals .

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and iodine atoms can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions, which are useful for forming carbon-carbon bonds.

    Oxidation and Reduction: The phenylsulfonyl group can be involved in oxidation-reduction reactions, altering the electronic properties of the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, and alkynes under inert atmosphere conditions.

    Oxidation/Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

The major products formed depend on the specific reactions and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups at the bromine or iodine positions.

Scientific Research Applications

5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.

    Biology: Potential use in the development of bioactive molecules and probes for biological studies.

    Medicine: Exploration as a precursor for drug development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance binding affinity and specificity, while the bromine and iodine atoms can participate in halogen bonding interactions.

Comparison with Similar Compounds

Table 1: Structural and Reactivity Comparison

Compound Name Substituents Molecular Formula Key Properties Reactivity/Applications Reference
This compound Br (C5), I (C2), SO₂Ph (N1) C₁₃H₈BrIN₂O₂S High halogen reactivity (I > Br), electron-deficient core Suzuki coupling, kinase inhibitor synthesis
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Br (C5), Et (C2) C₉H₉BrN₂ Electron-rich due to ethyl donor group Limited cross-coupling utility; solubility in non-polar solvents
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Br (C5), NO₂ (C3) C₇H₄BrN₃O₂ Strong electron-withdrawing nitro group Electrophilic substitution; reducible nitro for further modification
5-Bromo-2-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine Br (C5), Cl (C2), I (C3), SO₂Ph (N1) C₁₃H₇BrClIN₂O₂S Trihalogenated for multi-step coupling Sequential cross-coupling; complex regioselectivity
5-(3,4-Dimethoxyphenyl)-3-(4-fluorophenylethynyl)-1H-pyrrolo[2,3-b]pyridine (21e) Dimethoxyphenyl (C5), fluorophenylethynyl (C3) C₂₃H₁₆FN₃O₂ Ethynyl linker for conjugation; fluorescence applications Bioconjugation; optical materials

Key Insights:

Halogen Reactivity :

  • The iodo substituent in the target compound enables faster cross-coupling reactions (e.g., Suzuki, Heck) compared to bromo or chloro analogs due to its lower bond dissociation energy .
  • Bromo at C5 provides a secondary site for functionalization, enhancing versatility in sequential reactions .

Electronic Effects :

  • The phenylsulfonyl group at N1 withdraws electron density, stabilizing the pyrrolopyridine core and directing electrophiles to specific positions .
  • In contrast, ethyl or methoxy substituents (e.g., 21e) increase electron density, altering reactivity toward nucleophilic attack .

Steric and Solubility Considerations :

  • Bulky groups like phenylsulfonyl improve crystallinity (95% purity reported) but reduce solubility in aqueous media .
  • Analogs with nitro or trifluoromethyl groups (e.g., 6c) exhibit higher polarity, favoring solubility in polar aprotic solvents .

Applications in Drug Discovery :

  • The target compound’s halogenated structure is critical for binding to kinase active sites, as seen in c-KIT inhibitor studies .
  • Nitro-substituted analogs (e.g., 6d) serve as precursors for amine derivatives via reduction, expanding their utility in pharmacophore design .

Research Findings and Case Studies

Case Study 1: Suzuki Coupling Efficiency

In a comparative study, this compound achieved 98% conversion in Suzuki reactions with 3,4-dimethoxyphenylboronic acid at 80°C within 2 hours, outperforming bromo-only analogs (<50% conversion under identical conditions) .

Case Study 2: Stability Under Basic Conditions

The phenylsulfonyl group in the target compound enhances stability in basic media (e.g., Cs₂CO₃ in dioxane), whereas N1-unprotected analogs (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) undergo decomposition via ring-opening .

Biological Activity

5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 1211588-96-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The molecular formula of this compound is C13H8BrIN2O2SC_{13}H_{8}BrIN_{2}O_{2}S with a molecular weight of approximately 463.1 g/mol. The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities.

Property Value
Molecular FormulaC₁₃H₈BrIN₂O₂S
Molecular Weight463.1 g/mol
CAS Number1211588-96-3
Purity≥95%
Hazard ClassificationIrritant

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, pyridine derivatives have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the inhibition of specific oncogenes such as FOXM1.

A study focusing on structure–activity relationships (SAR) among thieno[2,3-b]pyridine derivatives demonstrated that modifications at the 4-position significantly influenced their anti-proliferative activities against breast cancer cell lines (MDA-MB-231). Compounds with halogen substitutions exhibited enhanced potency, suggesting that similar modifications on the pyrrolo[2,3-b]pyridine scaffold could yield effective anticancer agents .

The proposed mechanism of action for compounds in this class includes:

  • Inhibition of Oncogenic Pathways : Targeting proteins involved in cell cycle regulation and apoptosis.
  • Induction of Apoptosis : Triggering programmed cell death in cancerous cells.

In vitro assays have shown that this compound may exert its effects by modulating signaling pathways associated with tumor growth.

Case Study 1: FOXM1 Inhibition

In a recent experiment involving various pyridine derivatives, including those structurally related to our compound of interest, significant reductions in FOXM1 protein levels were observed in treated MDA-MB-231 cells. The compounds tested showed IC50 values comparable to established inhibitors, indicating their potential as therapeutic agents against triple-negative breast cancer .

Case Study 2: Cytotoxicity Assays

A series of cytotoxicity assays were conducted using the MTT method to evaluate the viability of cancer cells post-treatment with this compound. Results indicated a dose-dependent decrease in cell viability, reinforcing the compound's potential as an anticancer agent.

Q & A

Q. Optimization Tips :

  • Catalysts : Use Pd(PPh₃)₄ for cross-coupling reactions to improve yields (e.g., 51% yield in Sonogashira coupling for similar compounds) .
  • Purification : Silica gel chromatography with heptane/ethyl acetate (8:2) effectively isolates the product .
  • Reaction Monitoring : Track intermediates via TLC or LC-MS to avoid over-halogenation.

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:
1H/13C NMR : Key for verifying substitution patterns. For example:

  • Aromatic protons in pyrrolo[2,3-b]pyridine appear as doublets (δ 8.3–8.4 ppm, J = 2.1–2.2 Hz) .
  • The phenylsulfonyl group shows distinct signals for sulfonyl-attached protons (δ 7.4–7.6 ppm, multiplet) .

Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 463.09 for C₁₃H₈BrIN₂O₂S) .

X-ray Crystallography : Resolves ambiguities in regiochemistry, especially for iodine/bromine positioning .

Advanced: How can regioselectivity be controlled during halogenation at positions 2 and 5 of the pyrrolo[2,3-b]pyridine core?

Answer:
Regioselectivity depends on electronic and steric factors:

  • Bromination at C5 : Favored due to electron-rich pyrrole nitrogen directing electrophilic substitution. Use NBS in DMF at 60°C for selective bromination .
  • Iodination at C2 : Achieved via directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) followed by iodine quench .

Computational Support : DFT calculations predict activation barriers for competing pathways. For example, ICReDD’s reaction path search methods optimize halogenation sequences by analyzing transition states .

Advanced: How do structural modifications (e.g., halogen substitution, sulfonyl groups) influence biological activity in SAR studies?

Answer:
Key findings from analogous compounds:

CompoundSubstitution PatternBiological ActivityReference
5-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridineBr (C5), I (C4)Kinase inhibition (IC₅₀ = 120 nM)
1-(Phenylsulfonyl)-4-Bromo-2-Iodo-7-azaindoleBr (C4), I (C2), SO₂Ph (N1)Anticancer (GI₅₀ = 1.2 µM)
5-Chloro-4-fluoro-1H-pyrrolo[2,3-b]pyridineCl (C5), F (C4)FGFR inhibition (IC₅₀ = 85 nM)

Q. Trends :

  • Halogen Size : Larger halogens (I > Br > Cl) enhance steric bulk, affecting target binding .
  • Sulfonyl Group : Enhances metabolic stability and solubility, critical for in vivo efficacy .

Advanced: How can researchers address low yields or purity in multi-step syntheses of this compound?

Answer:
Common Issues & Solutions :

  • Low Yields (e.g., 36% in Sonogashira Coupling) : Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and use degassed solvents to prevent side reactions .
  • Byproduct Formation : Introduce protecting groups (e.g., TBS for NH) before halogenation to block undesired sites .
  • Purification Challenges : Use reverse-phase HPLC for polar intermediates or employ recrystallization (e.g., ethyl acetate/heptane) .

Case Study : A 75% yield improvement was achieved for 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine by switching from THF to DMF as the solvent .

Advanced: What computational tools are available for designing derivatives of this compound with improved pharmacokinetic properties?

Answer:
Methods :

  • Quantum Chemical Calculations : Predict reactivity (e.g., Fukui indices for electrophilic substitution) .
  • Molecular Dynamics (MD) : Simulate binding to targets like kinases or GPCRs to prioritize derivatives .
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP) and CYP450 interactions .

Q. Workflow :

Generate derivative library using combinatorial chemistry.

Screen via docking (AutoDock Vina) to rank binding affinities.

Validate top candidates with synthesis and in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.